molecular formula C37H66O7 B1178552 4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 129212-94-8

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Cat. No. B1178552
CAS RN: 129212-94-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Asimicin is a natural product found in Annona, Annona mucosa, and other organisms with data available.

Scientific Research Applications

Chromophore Formation in Food-Related Maillard Reactions

The compound's analogs play a role in the formation of chromophores during Maillard reactions in food, particularly involving carbohydrates like pentoses and hexoses. These reactions are significant in the development of color and flavor in cooked foods. For instance, the study by Frank and Hofmann (2000) in "Helvetica Chimica Acta" examines how the carbohydrate moiety influences chromophore formation during these reactions, indicating a potential application in food science and technology (Frank & Hofmann, 2000).

Analytical Standards in Food Chemistry

Related furan compounds have been used to develop analytical internal standards for substances like patulin in food products. The study by Llovera et al. (2005) in "Journal of Agricultural and Food Chemistry" demonstrates the use of furan derivatives as internal standards in the quantification of patulin in apple juice, showcasing its relevance in ensuring food safety (Llovera, Balcells, Torres, & Canela, 2005).

Potential in Cancer Research

Furan derivatives, similar to the queried compound, have shown potential in cancer research. The study by Meilert et al. (2004) in "Helvetica Chimica Acta" discusses the synthesis of C15 polyketide spiroketals and their cytotoxicity towards various cancer cell lines, suggesting possible applications in developing anti-cancer therapies (Meilert, Pettit, & Vogel, 2004).

Antioxidant Agents

This compound's analogs have been explored for their antioxidant properties. For instance, Manfredini et al. (2000) in "Bioorganic & Medicinal Chemistry" investigated molecular combinations of antioxidants, including ascorbic acid and alpha-tocopherol analogues, highlighting their radical scavenging activities. This suggests potential applications in treating conditions involving oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

Synthesis of Furan-3-Carboxylic Esters

Gabriele et al. (2012) in "The Journal of Organic Chemistry" explored the synthesis of furan-3-carboxylic esters using a palladium iodide catalyzed oxidative carbonylation process. This demonstrates the compound's potential in synthetic organic chemistry and the creation of valuable chemical intermediates (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

properties

CAS RN

129212-94-8

Product Name

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

IUPAC Name

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
Reactant of Route 2
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
Reactant of Route 3
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

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